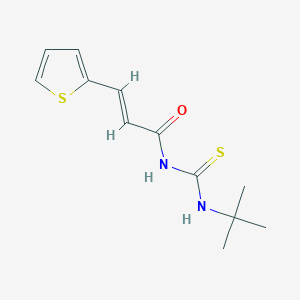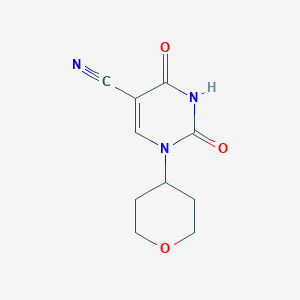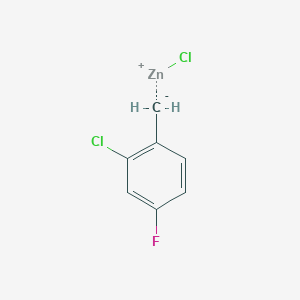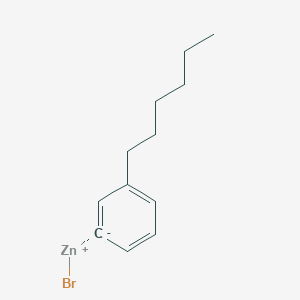
3-N-HexylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-HexylphenylZinc bromide: is an organozinc compound that features a zinc atom bonded to a bromine atom and a phenyl group substituted with a hexyl chain at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-HexylphenylZinc bromide typically involves the reaction of 3-N-Hexylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-N-Hexylphenyl bromide+Zn→3-N-HexylphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-N-HexylphenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The zinc-bromine bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or organomagnesium compounds are employed.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-N-HexylphenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 3-N-HexylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by coordinating with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- PhenylZinc bromide
- 3-N-HexylphenylMagnesium bromide
- 3-N-HexylphenylLithium
Comparison:
- PhenylZinc bromide: Lacks the hexyl substitution, making it less hydrophobic and potentially less reactive in certain transformations.
- 3-N-HexylphenylMagnesium bromide: Similar reactivity but may have different solubility and stability profiles.
- 3-N-HexylphenylLithium: Generally more reactive than the zinc analog, but also more sensitive to moisture and air.
3-N-HexylphenylZinc bromide is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H17BrZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);hexylbenzene |
InChI |
InChI=1S/C12H17.BrH.Zn/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LRXWEEYLBHRSGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


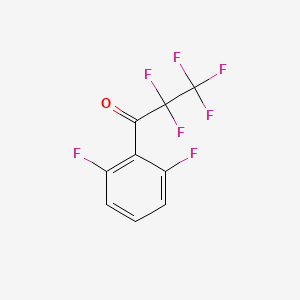
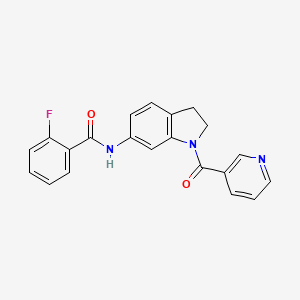
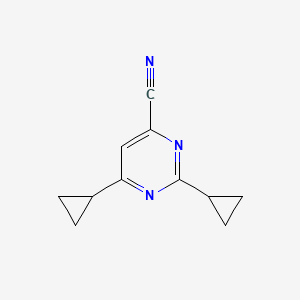
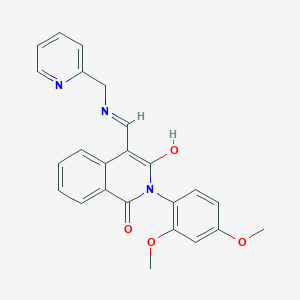
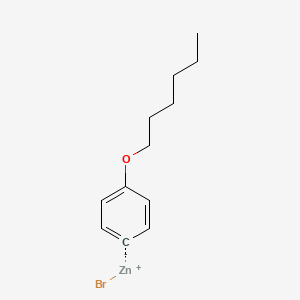
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
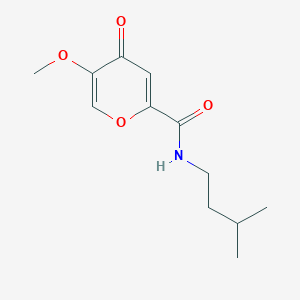
![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)
![6-tert-butyl-8-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14878467.png)

